1-Ethylpyridinium tetrafluoroborate
Overview
Description
1-Ethylpyridinium tetrafluoroborate is an ionic liquid with the molecular formula C7H10BF4N. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various chemical processes and applications .
Mechanism of Action
Target of Action
1-Ethylpyridinium tetrafluoroborate (EPyBF4) is an ionic liquid It’s known that ionic liquids can interact with a wide range of organic and inorganic compounds .
Mode of Action
EPyBF4 has been used as a reaction medium in the Morita-Baylis-Hillman (MBH) reactions of acrylonitrile with 4-nitrobenzaldehyde to yield MBH adducts . It has also been used as a solvent in the Diels-Alder reactions of isoprene with dienophiles . These reactions suggest that EPyBF4 can facilitate chemical reactions by acting as a solvent or reaction medium.
Biochemical Pathways
It’s known that epybf4 can be used in solute-solvent interaction studies using vitamins like nicotinic acid and ascorbic acid . This suggests that EPyBF4 may interact with these biochemical pathways.
Result of Action
Its use in chemical reactions suggests that it can facilitate the formation of new compounds .
Action Environment
The action of EPyBF4 can be influenced by environmental factors. For instance, the anion (tetrafluoroborate) in EPyBF4 decomposes slowly in the presence of water . This suggests that the action, efficacy, and stability of EPyBF4 can be affected by the presence of water and possibly other environmental factors.
Biochemical Analysis
Biochemical Properties
1-Ethylpyridinium tetrafluoroborate plays a significant role in biochemical reactions, particularly as a reaction medium in the Morita-Baylis-Hillman reactions and as a solvent in Diels-Alder reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of peptides containing N-methyl amino acid residues, demonstrating high reactivity and low racemization . The nature of these interactions often involves the stabilization of transition states and the facilitation of reaction mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a coupling reagent in the synthesis of amides and esters through amidation and esterification reactions . It exerts its effects at the molecular level by stabilizing transition states and facilitating reaction mechanisms. The compound’s interactions with biomolecules, such as enzymes and proteins, can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can be biodegraded by soil bacteria, leading to the cleavage of the pyridinium ring and the formation of metabolites . These temporal effects are essential for understanding the compound’s long-term impact on cellular activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not exhibit significant impact. The compound’s role as a reaction medium and solvent suggests that its dosage must be carefully controlled to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the Morita-Baylis-Hillman and Diels-Alder reactions indicates its involvement in metabolic flux and the regulation of metabolite levels . The compound’s interactions with enzymes can influence metabolic pathways, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The compound’s localization within cells can determine its role in various biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpyridinium tetrafluoroborate can be synthesized through the reaction of pyridine with ethyl bromide, followed by the addition of tetrafluoroboric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The product is then purified through crystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Addition Reactions: It can act as a solvent in Diels-Alder reactions, facilitating the addition of dienophiles to dienes.
Common Reagents and Conditions:
Morita-Baylis-Hillman Reactions: It serves as a reaction medium for the Morita-Baylis-Hillman reactions of acrylonitrile with 4-nitrobenzaldehyde.
Diels-Alder Reactions: It is used as a solvent in the Diels-Alder reactions of isoprene with various dienophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reactants used. For example, in the Morita-Baylis-Hillman reaction, the product is typically an adduct formed between acrylonitrile and 4-nitrobenzaldehyde .
Scientific Research Applications
1-Ethylpyridinium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-1-methylpyrrolidinium bromide
- 1-Methylpyridinium iodide
- 1-Butyl-1-methylpyrrolidinium chloride
Uniqueness: 1-Ethylpyridinium tetrafluoroborate stands out due to its high thermal stability and excellent solubility in various solvents. Unlike some similar compounds, it can be used in a wide range of chemical reactions, making it a versatile and valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-ethylpyridin-1-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.BF4/c1-2-8-6-4-3-5-7-8;2-1(3,4)5/h3-7H,2H2,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKIITPDQKZZMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049279 | |
Record name | 1-Ethylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350-48-1 | |
Record name | 1-Ethylpyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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